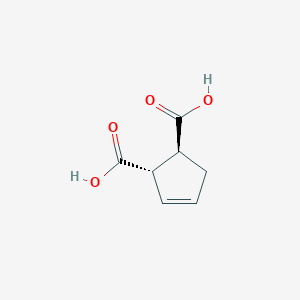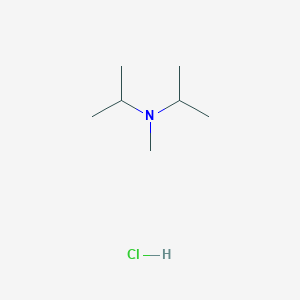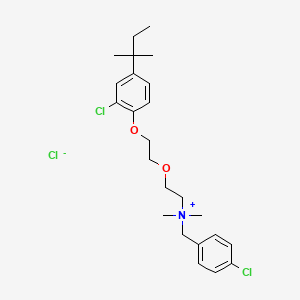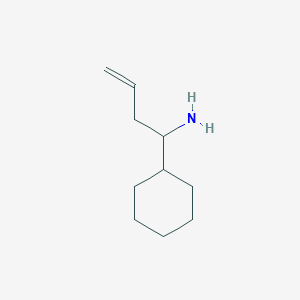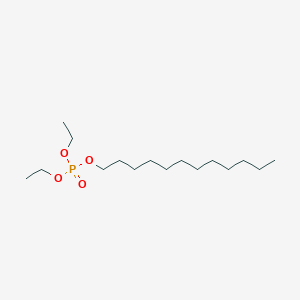
Dodecyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl diethyl phosphate: is an organophosphorus compound with the molecular formula C16H35O4P . It is a non-ionic detergent known for its excellent solubilizing properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecyl diethyl phosphate can be synthesized through the reaction of dodecyl alcohol with diethyl phosphite in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring to maintain the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Dodecyl diethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various organophosphorus compounds, which can be further utilized in different applications.
Applications De Recherche Scientifique
Dodecyl diethyl phosphate is widely used in scientific research due to its excellent solubilizing properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a phase transfer catalyst.
Biology: For the extraction and purification of membrane-bound proteins.
Medicine: In drug formulation and delivery systems.
Industry: As a detergent in cleaning agents and in the production of personal care products.
Mécanisme D'action
The mechanism by which dodecyl diethyl phosphate exerts its effects involves its interaction with biological membranes and proteins. It disrupts the lipid bilayer, enhancing the solubilization of membrane-bound molecules. The molecular targets include cell membranes and protein complexes, and the pathways involved are related to membrane fluidity and protein stability.
Comparaison Avec Des Composés Similaires
Dodecyldimethylphosphine oxide: Another non-ionic detergent used for protein purification.
Diethylphosphite: A reagent used in the synthesis of organophosphorus compounds.
Uniqueness: Dodecyl diethyl phosphate stands out due to its superior solubilizing properties and stability, making it more effective in various applications compared to similar compounds.
Does this cover everything you were looking for?
Propriétés
Numéro CAS |
91776-68-0 |
|---|---|
Formule moléculaire |
C16H35O4P |
Poids moléculaire |
322.42 g/mol |
Nom IUPAC |
dodecyl diethyl phosphate |
InChI |
InChI=1S/C16H35O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-21(17,18-5-2)19-6-3/h4-16H2,1-3H3 |
Clé InChI |
YBSWYHAWMOPART-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


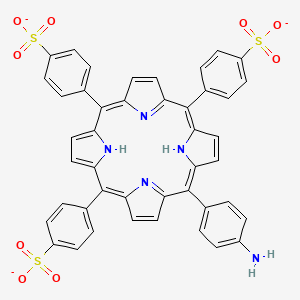
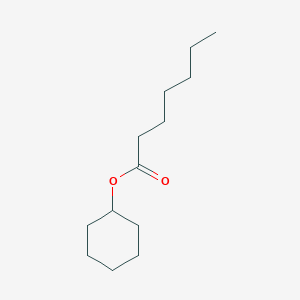
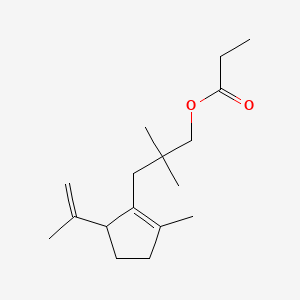
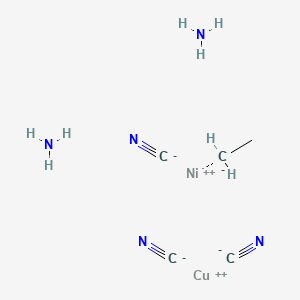
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
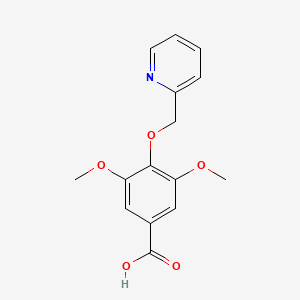

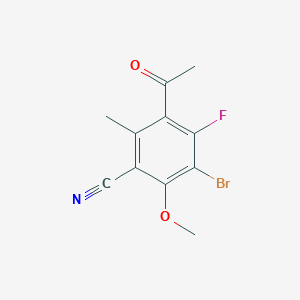
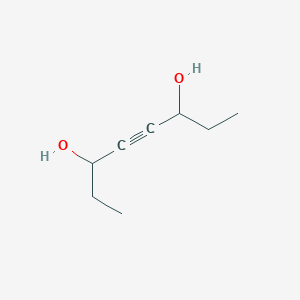
![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
